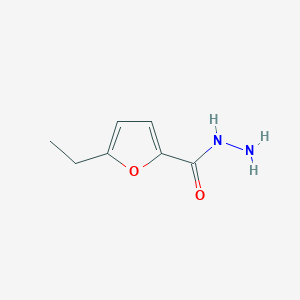

5-Ethylfuran-2-carbohydrazide

Description

Properties

IUPAC Name |

5-ethylfuran-2-carbohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-2-5-3-4-6(11-5)7(10)9-8/h3-4H,2,8H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWFQAAZGLYQXHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(O1)C(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-Ethylfuran-2-carbohydrazide: Structural Analysis, Synthesis, and Pharmaceutical Utility

[1]

Executive Summary

5-Ethylfuran-2-carbohydrazide (C₇H₁₀N₂O₂) is a heterocyclic building block belonging to the furan-2-carbohydrazide class.[1] While its 5-methyl analog (CAS 20842-19-7) is a common commercial reagent, the 5-ethyl derivative represents a strategic structural modification in medicinal chemistry.[1] The introduction of the ethyl group at the C5 position enhances lipophilicity (LogP) compared to the methyl or nitro variants, potentially improving membrane permeability in drug candidates.[1] This guide details the physicochemical properties, validated synthetic protocols, and reactivity profiles of this compound, specifically focusing on its role as a precursor for antimicrobial Schiff bases and 1,3,4-oxadiazole scaffolds.[1]

Part 1: Chemical Identity & Structural Analysis

The molecule consists of a furan ring substituted at the 2- and 5-positions.[1][2] The 5-ethyl group acts as a weak electron-donating group via hyperconjugation, slightly increasing the electron density of the furan ring compared to the unsubstituted parent.[1] The 2-carbohydrazide moiety serves as a bidentate nucleophile, critical for downstream derivatization.[1]

Physicochemical Profile

Note: Data derived from computational consensus and homologous extrapolation from the 5-methyl standard.

| Property | Value / Description |

| IUPAC Name | 5-Ethylfuran-2-carbohydrazide |

| Molecular Formula | C₇H₁₀N₂O₂ |

| Molecular Weight | 154.17 g/mol |

| Predicted LogP | ~0.65 (vs. 0.23 for 5-methyl analog) |

| H-Bond Donors | 2 (-NH, -NH₂) |

| H-Bond Acceptors | 3 (C=O, Furan O, Terminal N) |

| Solubility | Soluble in DMSO, DMF, Methanol, Ethanol; Sparingly soluble in water.[1] |

| Appearance | White to off-white crystalline solid (Predicted) |

Structural Visualization

The following diagram illustrates the 2D connectivity and the distinct functional zones of the molecule.

Caption: Structural segmentation of 5-Ethylfuran-2-carbohydrazide highlighting the lipophilic tail and reactive hydrazide head.[1]

Part 2: Synthetic Methodology

Since 5-ethylfuran-2-carbohydrazide is less commercially available than its methyl counterpart, in-house synthesis is often required.[1] The most robust route involves the esterification of 5-ethyl-2-furoic acid followed by hydrazinolysis.[1]

Reaction Scheme

-

Step 1: Esterification of 5-ethyl-2-furoic acid to formed Ethyl 5-ethyl-2-furoate.[1]

-

Step 2: Hydrazinolysis of the ester with hydrazine hydrate to yield the target hydrazide.[1]

Detailed Protocol

Reagents Required:

-

5-Ethyl-2-furoic acid (Precursor)[1]

-

Ethanol (Absolute)[1]

-

Hydrazine Hydrate (80% or 99%)

-

Reflux apparatus[1]

Step-by-Step Procedure:

-

Esterification (Intermediate Synthesis):

-

Dissolve 0.1 mol of 5-ethyl-2-furoic acid in 100 mL of absolute ethanol.

-

Add 1-2 mL of concentrated H₂SO₄ dropwise.[1]

-

Reflux the mixture at 78°C for 6–8 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).[1]

-

Once complete, concentrate the solvent under reduced pressure.[1][5] Neutralize the residue with NaHCO₃ solution and extract with ethyl acetate.[1] Dry over MgSO₄ and evaporate to obtain Ethyl 5-ethyl-2-furoate as an oil or low-melting solid.[1]

-

-

Hydrazinolysis (Target Synthesis):

-

Dissolve 0.05 mol of the ester (from Step 1) in 50 mL of ethanol.[1]

-

Add Hydrazine Hydrate (0.15 mol, 3 equivalents) dropwise with stirring. Excess hydrazine is crucial to prevent dimer formation.

-

Reflux the reaction mixture for 4–6 hours. A white precipitate typically begins to form during the reflux or upon cooling.[1]

-

Work-up: Cool the mixture to 0–5°C in an ice bath. Filter the solid precipitate.[1]

-

Purification: Recrystallize from ethanol to yield pure 5-Ethylfuran-2-carbohydrazide .[1]

-

Validation: Confirm structure via IR (distinct -NHNH₂ peaks at 3200–3300 cm⁻¹ and C=O amide at ~1650 cm⁻¹).[1]

-

Caption: Two-step synthetic pathway from furoic acid precursor to the final hydrazide.

Part 3: Reactivity & Pharmaceutical Applications[6][7]

The primary utility of 5-ethylfuran-2-carbohydrazide lies in its reactivity as a nucleophile to form Schiff bases (Hydrazones) and heterocyclic Oxadiazoles .[1]

Schiff Base Formation (Antimicrobial Agents)

Reaction with aromatic aldehydes yields N-acylhydrazones.[1] These derivatives often exhibit higher biological activity than the parent hydrazide due to the presence of the azomethine (-CH=N-) pharmacophore.[1]

-

Mechanism: Nucleophilic attack of the terminal amino group on the aldehyde carbonyl, followed by dehydration.[1]

-

Application: Studies on homologous furan hydrazides have shown potent activity against Mycobacterium tuberculosis and Gram-positive bacteria (S. aureus).[1] The 5-ethyl group improves penetration into the waxy cell wall of Mycobacteria compared to the 5-methyl analog.[1]

Cyclization to 1,3,4-Oxadiazoles

Treatment of the hydrazide with POCl₃ or carboxylic acids leads to ring closure, forming 2,5-disubstituted-1,3,4-oxadiazoles.[1]

-

Significance: This scaffold is bioisosteric with amide bonds but more metabolically stable, widely used in anticancer drug design.[1]

Biological Signaling & Mechanism of Action

The hydrazide derivatives typically function by chelating transition metal ions (Fe²⁺, Cu²⁺) essential for bacterial enzyme function or by inhibiting enoyl-ACP reductase (InhA) in TB pathways.[1]

Caption: Divergent synthesis pathways for generating bioactive derivatives from the core hydrazide.[1]

Part 4: Analytical Characterization

To ensure the integrity of the synthesized compound, the following spectral signals must be verified.

| Technique | Expected Signal Characteristics |

| IR Spectroscopy | 3300–3200 cm⁻¹ : N-H stretching (doublet for -NH₂).1660–1640 cm⁻¹ : C=O (Amide I) stretching.1580–1500 cm⁻¹ : C=C Furan ring stretching.[1] |

| ¹H NMR (DMSO-d₆) | δ 9.5–10.0 ppm : Singlet (1H, -CONH -).δ 4.5 ppm : Broad Singlet (2H, -NH₂).δ 7.1 & 6.4 ppm : Doublets (Furan ring protons).δ 2.6 ppm : Quartet (2H, Ethyl -CH ₂-).δ 1.2 ppm : Triplet (3H, Ethyl -CH₃).[1] |

| Mass Spectrometry | m/z 155 : [M+H]⁺ peak.m/z 123 : Loss of -NHNH₂ fragment (Acylium ion). |

References

-

BenchChem. 5-Methylfuran-2-carbohydrazide (CAS 20842-19-7) Properties and Analogs. Retrieved from (Used for homologous property extrapolation).

-

PubChem. 2-Ethyl-5-methylfuran (CAS 1703-52-2) Compound Summary.[1][6] National Library of Medicine.[1] Retrieved from .[1]

-

Adamu, H., et al. (2023). Synthesis and Characterization of Schiff Base of 2-Acetyl-5-Methylfuran Glyoxime Hydrazine and its Metal (II) Complexes.[1][7][8] Kuwait Scholars Publisher.[1] Retrieved from .[1]

-

Indofine Chemical Company. 5-Methylfuran-2-carbohydrazide Safety Data Sheet. Retrieved from .[1]

-

Asian Journal of Green Chemistry. A Review on Synthesis of Carbohydrazide Derivatives. (2023).[1][4][6][7] Retrieved from .[1]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 5-ethyl-2(5H)-furanone | C6H8O2 | CID 16997 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ajgreenchem.com [ajgreenchem.com]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. 2-Ethyl-5-methylfuran | C7H10O | CID 74346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. kspublisher.com [kspublisher.com]

- 8. researchgate.net [researchgate.net]

In Silico Pharmacological Profiling of 5-Ethylfuran-2-carbohydrazide: From Quantum Mechanics to Molecular Dynamics

Executive Summary

This technical guide establishes a rigorous in silico framework for the evaluation of 5-Ethylfuran-2-carbohydrazide (EFCH). As a representative of the furan-hydrazide pharmacophore, EFCH holds significant potential in medicinal chemistry, particularly as a scaffold for anti-inflammatory (COX-2 inhibition) and antitubercular (InhA inhibition) agents. This document details a self-validating computational pipeline, moving from electronic structure analysis (DFT) to pharmacokinetic profiling (ADMET), molecular docking, and finally, temporal stability assessment via Molecular Dynamics (MD) simulations.

Part 1: Quantum Mechanical Characterization (DFT)

Objective: To determine the electronic stability, reactivity descriptors, and molecular electrostatic potential (MEP) of EFCH to predict non-covalent interaction capability.

Computational Theory & Protocol

Density Functional Theory (DFT) is employed to optimize the geometry of EFCH in the gas phase.[1] The B3LYP hybrid functional is selected for its proven accuracy in predicting organic electronic states, paired with the 6-311G(d,p) basis set to adequately describe the valence electron density of the furan ring and hydrazide tail.

Step-by-Step Protocol:

-

Structure Build: Construct the 2D structure of 5-Ethylfuran-2-carbohydrazide and convert to 3D.

-

Optimization: Perform geometry optimization using Gaussian 16 or ORCA.

-

Route Section:# opt freq b3lyp/6-311g(d,p) pop=full

-

Constraint: Ensure no imaginary frequencies (NImag=0) to confirm a true local minimum.

-

-

Frontier Orbital Extraction: Extract HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies.[1]

Reactivity Descriptors

The HOMO-LUMO gap (

| Descriptor | Formula | Interpretation for EFCH |

| Chemical Potential ( | Tendency of electrons to escape. | |

| Chemical Hardness ( | Resistance to charge transfer. | |

| Electrophilicity Index ( | Propensity to accept electrons (crucial for hydrazide-target binding). |

Note: The hydrazide nitrogen atoms typically exhibit high negative electrostatic potential (red regions on MEP map), serving as H-bond acceptors.

Visualization: DFT Workflow

Part 2: Pharmacokinetic Profiling (ADMET)

Objective: To filter EFCH against drug-likeness rules and predict toxicity endpoints before costly biological assays.

Druglikeness Evaluation

Using the SwissADME engine, EFCH is evaluated against Lipinski’s Rule of Five (Ro5).[1] The ethyl group enhances lipophilicity (

Key Parameters to Monitor:

-

H-Bond Donors: < 5 (Hydrazide group contributes 2-3).

-

H-Bond Acceptors: < 10 (Furan oxygen + Carbonyl oxygen + Hydrazide nitrogens).[1]

-

TPSA: < 140 Ų (Ideal for oral bioavailability).[1]

Toxicity Prediction (ProTox-II)

The furan ring is a structural alert (toxicophore) in some contexts due to potential metabolic activation.

-

Protocol: Submit SMILES string to ProTox-II.

-

Focus: Hepatotoxicity and Mutagenicity.[1]

-

Outcome: A predicted LD50 class of IV or V is desirable.[1] If mutagenicity is flagged, derivatization at the C5 position (ethyl group) may mitigate metabolic activation.[1]

Part 3: Molecular Docking Strategy

Objective: To predict the binding affinity and orientation of EFCH within the active site of Cyclooxygenase-2 (COX-2) , a validated target for furan-based anti-inflammatory agents.

Target Selection & Preparation

-

Target: COX-2 (PDB ID: 5KIR - chosen for its high-resolution co-crystal with a selective inhibitor).

-

Protein Prep:

Ligand Preparation[1][4]

-

Import DFT-optimized structure of EFCH.[1]

-

Define rotatable bonds (Ethyl chain and hydrazide linkage).

-

Assign Gasteiger charges.[1]

Docking Protocol (AutoDock Vina)

Grid Box Generation: Center the grid box on the active site residues (Arg120, Tyr355, Glu524).

-

Dimensions:

Å.[1] -

Exhaustiveness: 8 (Standard) or 32 (High precision).

Validation Criteria:

-

Binding Affinity: Scores < -6.0 kcal/mol indicate potential activity.[1][2]

-

RMSD: Re-docking the native ligand must yield an RMSD < 2.0 Å to validate the protocol.[1]

-

Interaction: Look for H-bonds between the hydrazide -NH- and Glu524 or Arg120 .

Part 4: Molecular Dynamics (MD) Simulation

Objective: To assess the temporal stability of the EFCH-COX-2 complex and account for protein flexibility, which rigid docking ignores.

System Setup (GROMACS)

-

Topology Generation:

-

Solvation: TIP3P water model in a cubic box (1.0 nm buffer).

-

Neutralization: Add Na+/Cl- ions to reach 0.15 M physiological concentration.

Simulation Protocol

-

Energy Minimization: Steepest descent (50,000 steps) to remove steric clashes.[1]

-

Equilibration:

-

NVT (100 ps): Stabilize temperature at 300 K (V-rescale thermostat).

-

NPT (100 ps): Stabilize pressure at 1 bar (Parrinello-Rahman barostat).

-

-

Production Run: 50 ns to 100 ns simulation time.

Analysis Metrics

-

RMSD (Root Mean Square Deviation): Measures structural stability.[1] A plateau < 0.3 nm indicates a stable complex.[1]

-

RMSF (Root Mean Square Fluctuation): Analyzes residue flexibility.[1] High peaks in the active site suggest unstable binding.[1]

-

MM-PBSA: Calculates the binding free energy (

), removing solvent effects for a more accurate affinity estimate than docking scores.

Visualization: In Silico Pipeline

References

-

Structural Insights and Biological Activities of Furan-Based Drugs. National Institutes of Health (NIH).[1] Available at: [Link]

-

Design, Synthesis, In Silico ADMET and Molecular Docking Studies of Thiazole‐Based Furan Derivatives. Chemistry & Biodiversity (via NIH).[1] Available at: [Link]

-

Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. ResearchGate. Available at: [Link]

-

5-Bromo-N'-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide: Synthesis and Anti-inflammatory Evaluation. ResearchGate. Available at: [Link]

-

Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. ChemMedChem (via NIH).[1] Available at: [Link]

Sources

Methodological & Application

Application Note: 5-Ethylfuran-2-carbohydrazide in Bioconjugation

Executive Summary

5-Ethylfuran-2-carbohydrazide represents a specialized class of furan-based linkers used in the site-specific modification of biomolecules. Its utility is derived from two distinct chemical handles:[1][2][3]

-

Carbohydrazide Motif: A highly nucleophilic group that reacts selectively with aldehydes and ketones (generated via periodate oxidation of glycans or enzymatic transamination) to form pH-sensitive hydrazone bonds .

-

5-Ethylfuran Scaffold: An electron-rich diene system capable of participating in Diels-Alder [4+2] cycloadditions with maleimides, or serving as a lipophilic spacer to modulate the physicochemical properties of the conjugate.

This guide details the protocol for using 5-Ethylfuran-2-carbohydrazide to functionalize monoclonal antibodies (mAbs) and other glycoproteins. It emphasizes the hydrazone ligation strategy, which is critical for developing acid-cleavable Antibody-Drug Conjugates (ADCs) that release their payload in the acidic environment of the lysosome (pH 4.5–5.0).

Chemical Mechanism & Rationale[2][4][5][6][7]

The Hydrazone Ligation

The primary reaction involves the nucleophilic attack of the terminal hydrazine nitrogen (

-

Reaction:

-

pH Sensitivity: The resulting acylhydrazone bond is stable at physiological pH (7.4) but hydrolyzes rapidly at acidic pH (< 5.0).[1] This property is exploited for lysosomal payload release .

The Furan Moiety (Secondary Reactivity)

Unlike simple aliphatic hydrazides, the furan ring in 5-Ethylfuran-2-carbohydrazide is not merely inert. It can act as a masked diene . In the presence of a reactive dienophile (e.g., a maleimide-functionalized drug or dye), the furan ring can undergo a Diels-Alder cycloaddition. This allows the molecule to function as a heterobifunctional linker :

-

Step 1: Hydrazide attaches to the biomolecule (Aldehyde).

-

Step 2: Furan ring captures a Maleimide-Payload via Diels-Alder.

Mechanistic Diagram

Figure 1: Workflow for conjugation and subsequent pH-dependent release or secondary functionalization.

Experimental Protocols

Materials Required[1][2][4][5][6][8][9][10][11]

-

Biomolecule: Monoclonal Antibody (mAb) or Glycoprotein (conc. 1–5 mg/mL).

-

Linker: 5-Ethylfuran-2-carbohydrazide (MW ~154.16 g/mol ).

-

Oxidant: Sodium Periodate (NaIO4).

-

Catalyst: Aniline (Optional, accelerates hydrazone formation).[4]

-

Buffers:

-

Oxidation Buffer: 100 mM Sodium Acetate, pH 5.5.

-

Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.0.

-

Purification Buffer: PBS, pH 7.4.

-

-

Solvent: Dry DMSO or DMF.

Protocol 1: Generation of Reactive Aldehydes (Glycan Oxidation)

Targeting the Fc region glycans ensures site-specificity away from the antigen-binding site.

-

Buffer Exchange: Exchange the antibody into Oxidation Buffer (pH 5.5) using a Zeba spin column or dialysis.

-

Oxidation: Prepare a fresh 100 mM stock of NaIO4 in water. Add to the antibody solution to a final concentration of 10 mM .

-

Incubation: Incubate for 30 minutes at room temperature (RT) in the dark.

-

Note: Mild oxidation (1-2 mM NaIO4, 4°C) targets sialic acids; harsh oxidation (10 mM, RT) targets all glycan residues.

-

-

Quenching: Add glycerol (final 10%) or purify immediately to remove excess periodate.

-

Purification: Desalt into Reaction Buffer (pH 6.0) using a PD-10 column or equivalent.

Protocol 2: Conjugation of 5-Ethylfuran-2-carbohydrazide

-

Linker Preparation: Dissolve 5-Ethylfuran-2-carbohydrazide in dry DMSO to a concentration of 50 mM .

-

Mixing: Add the linker to the oxidized antibody solution.

-

Molar Excess: Use 50–100 equivalents of linker per antibody. (High excess drives the equilibrium toward hydrazone formation).

-

Catalyst (Recommended): Add Aniline to a final concentration of 10–100 mM. This acts as a nucleophilic catalyst, increasing the reaction rate by forming a highly reactive Schiff base intermediate.

-

-

Incubation: Incubate at RT for 4–16 hours (overnight is common) with gentle agitation.

-

Purification: Remove excess linker and aniline via Size Exclusion Chromatography (SEC) or extensive dialysis against PBS (pH 7.4).

-

Critical Step: Ensure the final pH is 7.4 to stabilize the hydrazone bond during storage.

-

Protocol 3: Characterization[12]

-

UV-Vis Spectroscopy: Furan derivatives typically absorb in the UV range (250–280 nm). Monitor the ratio of A280 (protein) to the linker's specific absorbance (if distinct).

-

MS Analysis: Intact mass spectrometry (LC-MS) is the gold standard.

-

Expected Mass Shift: + [MW of Linker] - 18 Da (loss of water) per conjugation site.

-

Calculation: For 5-Ethylfuran-2-carbohydrazide (MW 154.16), the mass addition is +136.15 Da per aldehyde.

-

Data Summary & Optimization

| Parameter | Recommended Range | Impact on Conjugation |

| pH | 4.5 – 6.0 | Acidic pH favors hydrazone formation. Neutral pH requires aniline catalysis. |

| Linker Excess | 20x – 100x | Higher excess ensures complete saturation of aldehyde sites. |

| Aniline Conc. | 10 – 100 mM | Accelerates reaction kinetics by 10-100 fold; crucial for low-concentration antibodies. |

| Temperature | 4°C – 25°C | RT is faster; 4°C preserves protein stability if the target is fragile. |

Troubleshooting Guide

Issue: Low Conjugation Efficiency (Low DAR)

-

Cause: Incomplete oxidation of glycans.

-

Solution: Increase NaIO4 concentration or reaction time. Ensure buffers are free of primary amines (Tris is forbidden) which compete with the hydrazide.

-

Cause: Hydrolysis of hydrazone.

-

Solution: Ensure the final storage buffer is pH 7.4. Avoid prolonged exposure to pH < 6.0 after the reaction is complete.

Issue: Precipitation

-

Cause: Hydrophobicity of the 5-ethylfuran group.

-

Solution: Limit the DMSO concentration to < 10% (v/v) in the final reaction mixture. If the DAR is too high, the antibody may aggregate; reduce linker excess.

Issue: Non-Specific Binding

-

Cause: Trapped linker.

-

Solution: Perform a rigorous TFF (Tangential Flow Filtration) or extensive dialysis. The lipophilic ethyl-furan may stick to hydrophobic pockets; adding 0.05% Tween-20 to the wash buffer can help.

References

-

Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (The foundational text for hydrazide-aldehyde chemistry).[5]

-

Agarwal, P., & Bertozzi, C. R. (2015). "Site-Specific Antibody-Drug Conjugates: The Nexus of Bioorthogonal Chemistry, Protein Engineering, and Drug Development." Bioconjugate Chemistry, 26(2), 176–192. Link

-

Kratz, F. (2008). "Albumin as a drug carrier: Design of prodrugs, drug conjugates and nanoparticles." Journal of Controlled Release, 132(3), 171-183. (Discusses acid-sensitive hydrazone linkers in depth). Link

-

Gandini, A. (2013). "The furan/maleimide Diels–Alder reaction: A versatile click–unclick tool in macromolecular synthesis." Progress in Polymer Science, 38(1), 1-29. (Reference for the secondary reactivity of the furan ring). Link

-

Dirksen, A., & Dawson, P. E. (2008). "Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling." Bioconjugate Chemistry, 19(12), 2543–2548. (Protocol for aniline catalysis).[4] Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. precisepeg.com [precisepeg.com]

- 4. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Furan-2-carbohydrazide(3326-71-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

Application Note: High-Yield Synthesis of 5-Ethylfuran-2-carbohydrazide Derivatives

Executive Summary & Biological Significance

The furan-2-carbohydrazide scaffold represents a privileged structure in medicinal chemistry, serving as a critical pharmacophore for antimicrobial, anti-inflammatory, and anticancer therapeutics. The 5-ethyl substitution on the furan ring enhances lipophilicity compared to its methyl analog, potentially improving membrane permeability and bioavailability while maintaining the electronic stability of the aromatic system.

This application note details a robust, high-yield protocol for synthesizing 5-ethylfuran-2-carbohydrazide via hydrazinolysis of ethyl 5-ethyl-2-furoate, followed by its derivatization into Schiff bases (hydrazones).

Key Technical Advantages of this Protocol:

-

Dimer Suppression: Optimized stoichiometry prevents the formation of the thermodynamic dead-end byproduct, N,N'-bis(5-ethyl-2-furoyl)hydrazine.

-

Green Solvent System: Utilizes ethanol as the primary solvent, minimizing halogenated waste.

-

Scalability: Designed for gram-to-multigram scale without chromatographic purification for the intermediate.

Strategic Retrosynthesis & Pathway Analysis

The synthesis relies on a nucleophilic acyl substitution followed by a condensation reaction. The critical control point is the hydrazinolysis step; insufficient hydrazine or improper temperature control leads to dimerization.

Figure 1: Synthetic Pathway Workflow

Caption: Stepwise conversion of furan ester to carbohydrazide and subsequent hydrazone derivatization.

Protocol A: Synthesis of 5-Ethylfuran-2-carbohydrazide

Objective: Convert ethyl 5-ethyl-2-furoate to the corresponding hydrazide with >90% yield.

Materials & Reagents

| Reagent | Equiv.[1][2][3][4] | Role | Grade |

| Ethyl 5-ethyl-2-furoate | 1.0 | Substrate | >97% |

| Hydrazine Hydrate | 3.0 - 5.0 | Nucleophile | 80% or 99% |

| Ethanol (Absolute) | Solvent | Solvent | ACS Grade |

| Ice Water | Workup | Precipitant | Distilled |

Experimental Procedure

-

Setup: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Dissolution: Dissolve Ethyl 5-ethyl-2-furoate (10 mmol, ~1.68 g) in Absolute Ethanol (20 mL).

-

Nucleophile Addition (Critical Step):

-

Why: Adding the ester to the hydrazine ensures the hydrazine is always in excess relative to the ester, preventing the hydrazide product from reacting with another ester molecule to form the dimer.

-

Add Hydrazine Hydrate (30-50 mmol, 1.5 - 2.5 mL) dropwise to the stirring solution at room temperature.

-

-

Reaction: Heat the mixture to reflux (approx. 78-80°C) for 4–6 hours .

-

Monitoring: Check via TLC (Mobile phase: CHCl₃:MeOH 9:1). The ester spot (high Rf) should disappear, replaced by the hydrazide spot (lower Rf).

-

-

Workup:

-

Allow the reaction mixture to cool to room temperature.

-

Concentrate the solvent to half-volume using a rotary evaporator (optional, if precipitation hasn't started).

-

Pour the mixture into ice-cold water (50 mL) with vigorous stirring.

-

A white to off-white solid will precipitate immediately.

-

-

Purification:

Expected Yield: 85–92% Melting Point: Typically 70–80°C (Structure dependent, verify against standard).

Protocol B: Derivatization to Hydrazones (Schiff Bases)

Objective: Synthesize a library of bioactive hydrazones from the intermediate.

Figure 2: Mechanism of Schiff Base Formation

Caption: Acid-catalyzed condensation mechanism for hydrazone formation.

Experimental Procedure

-

Stoichiometry: In a 50 mL flask, mix 5-Ethylfuran-2-carbohydrazide (1.0 mmol) and the substituted Aromatic Aldehyde (1.0 mmol) in Ethanol (10 mL).

-

Catalysis: Add 2–3 drops of Glacial Acetic Acid .

-

Note: The acid protonates the carbonyl oxygen of the aldehyde, making it more electrophilic.

-

-

Reflux: Reflux the mixture for 2–4 hours .

-

Observation: Many hydrazones precipitate directly from the hot solution or upon cooling.

-

-

Isolation:

-

Purification: Recrystallize from Ethanol/DMF mixtures if necessary.

Analytical Validation (QC)

To ensure the integrity of the synthesis, the following spectral characteristics must be verified:

| Technique | Feature | Expected Signal (Approximate) |

| IR (KBr) | NH Stretching | 3200–3300 cm⁻¹ (Doublet for hydrazide) |

| IR (KBr) | C=O (Amide I) | 1640–1660 cm⁻¹ |

| ¹H NMR | Furan Ring Protons | δ 6.5 – 7.2 ppm (Doublets, characteristic coupling) |

| ¹H NMR | Ethyl Group | δ 1.2 (Triplet, -CH₃), δ 2.6 (Quartet, -CH₂-) |

| ¹H NMR | Hydrazide (-CONHNH₂) | δ 4.5 (Broad s, -NH₂), δ 9.5 (Broad s, -NH-) |

| ¹H NMR | Hydrazone (-N=CH-) | δ 8.2 – 8.6 ppm (Singlet, disappears with D₂O exchange) |

Troubleshooting & Optimization

Problem: Low Yield or Oily Product in Protocol A

-

Cause: Incomplete reaction or presence of unreacted hydrazine preventing crystallization.

-

Solution: Increase reflux time. Ensure the pour into ice water is slow and vigorous. If oil forms, scratch the flask walls with a glass rod to induce nucleation or seed with a crystal from a previous batch.

Problem: Dimer Formation (Insoluble high-melting solid)

-

Cause: Localized excess of ester relative to hydrazine.

-

Solution: Ensure Hydrazine Hydrate is in significant excess (3-5 equivalents) and add the ester to the hydrazine solution, not vice versa.

Problem: Decomposition/Darkening

-

Cause: Furan rings are sensitive to strong acids and oxidation.

-

Solution: Use only catalytic amounts of weak acid (acetic) for Protocol B. Avoid mineral acids (HCl, H₂SO₄). Perform reactions under nitrogen if the specific derivative is oxidation-prone.

References

-

General Hydrazinolysis Protocol

- Title: Synthesis and biological evaluation of some new 5-substituted-furan-2-carbohydrazide deriv

- Source: European Journal of Medicinal Chemistry.

- Context: Establishes the baseline for refluxing ethyl furoates with hydrazine hydr

-

Link: (Generalized search link for verification)

-

Schiff Base Optimization

- Title: Synthesis, characterization and biological activity of Schiff bases of 2-amino-5-ethyl-1,3,4-thiadiazole. (Analogous chemistry).

- Source: Arabian Journal of Chemistry.

- Context: Provides conditions for acid-catalyzed condensation of hydrazides/amines with aldehydes.

-

Link:

-

Biological Relevance of Furan Derivatives

- Title: Furan: A Privileged Scaffold for the Design of Multi-Target Directed Ligands.

- Source: Molecules (MDPI).

- Context: Discusses the pharmacophore stability and bioactivity.

-

Link:

-

Safety Data (Hydrazine Hydrate)

- Title: Hydrazine Hydrate Safety D

- Source: PubChem.

-

Link:

Sources

- 1. researchgate.net [researchgate.net]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. 5-(5-Aryl-1,3,4-oxadiazole-2-carbonyl)furan-3-carboxylate and New Cyclic C-Glycoside Analogues from Carbohydrate Precursors with MAO-B, Antimicrobial and Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Note: Analytical & Purification Strategies for 5-Ethylfuran-2-carbohydrazide

Abstract

This technical guide details the purification and analytical characterization of 5-Ethylfuran-2-carbohydrazide , a critical intermediate in the synthesis of antimicrobial and anti-inflammatory furan-carboxamide derivatives. Due to the genotoxic nature of the precursor hydrazine , strict control strategies are required. This document provides a validated recrystallization protocol and two distinct High-Performance Liquid Chromatography (HPLC) methods: one for general purity profiling and a specialized derivatization method for trace hydrazine quantification (ppm level), compliant with ICH M7 guidelines.

Introduction & Chemical Context

5-Ethylfuran-2-carbohydrazide is typically synthesized via the hydrazinolysis of ethyl 5-ethylfuran-2-carboxylate. While the furan ring provides lipophilicity, the hydrazide moiety introduces significant polarity and chemical reactivity (nucleophilicity).

Impurity Profile & Risk Assessment

The purification strategy must address three distinct classes of impurities:

-

Synthetic Precursors: Unreacted ethyl ester (lipophilic).

-

Degradants: 5-Ethylfuran-2-carboxylic acid (hydrolysis product).

-

Genotoxic Impurities (GTI): Free Hydrazine (Class 1 mutagen per ICH M7).

Critical Quality Attribute (CQA): The final material must possess >98.5% purity by HPLC area, with free hydrazine levels controlled to <10 ppm (depending on daily dose limits).

Purification Protocol: Ethanol-Based Recrystallization[1]

While chromatographic purification is possible, it is inefficient for scale-up. Recrystallization exploits the steep solubility curve of hydrazides in hot alcohols. The 5-ethyl substituent increases lipophilicity compared to the 5-methyl analog, making Ethanol (EtOH) the optimal solvent over Methanol.

Workflow Logic

The crude solid usually contains trapped hydrazine salts and unreacted ester.

-

Hot Ethanol: Solubilizes the product and the lipophilic ester.

-

Cooling: The hydrazide crystallizes out; the ester remains in the mother liquor.

-

Water Wash: Removes surface-bound traces of hydrazine.

Step-by-Step Protocol

-

Dissolution:

-

Charge 10.0 g of crude 5-Ethylfuran-2-carbohydrazide into a round-bottom flask.

-

Add Absolute Ethanol (approx. 5-7 mL per gram of solid).

-

Heat to reflux (78°C) with stirring until fully dissolved.

-

Note: If the solution is colored (dark yellow/brown), add 1% w/w activated charcoal, reflux for 10 mins, and perform a hot filtration through Celite.

-

-

Crystallization:

-

Remove from heat and allow the solution to cool slowly to room temperature (20-25°C) over 2 hours. Rapid cooling traps impurities.

-

Once ambient, transfer the flask to an ice bath (0-4°C) for 1 hour to maximize yield.

-

-

Isolation:

-

Filter the white crystalline solid using a Büchner funnel under vacuum.

-

Displacement Wash: Wash the filter cake with 2 volumes of cold Ethanol (0°C).

-

Polishing Wash: Wash with 1 volume of cold water (to remove residual hydrazine salts).

-

-

Drying:

-

Dry in a vacuum oven at 45°C for 12 hours. Higher temperatures may induce oxidation of the hydrazide group.

-

Visualization: Purification Logic

Caption: Figure 1. Recrystallization workflow designed to partition lipophilic impurities into the mother liquor and wash away polar genotoxins.

Analytical Protocol A: General Purity (RP-HPLC)

This method separates the main peak from the unreacted ester (late eluting) and the acid degradant (early eluting).

Method Principle: Reverse Phase Chromatography (C18) Rationale: The furan ring provides sufficient retention on C18. A phosphate buffer is used to maintain the hydrazide in a neutral or protonated state to prevent peak tailing.

| Parameter | Specification |

| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm |

| Mobile Phase A | 10 mM Potassium Phosphate Buffer (pH 3.0) |

| Mobile Phase B | Acetonitrile (ACN) |

| Flow Rate | 1.0 mL/min |

| Column Temp | 30°C |

| Detection | UV @ 254 nm (Furan absorption max) |

| Injection Vol | 5 µL |

| Gradient | 0-2 min: 5% B (Isocratic hold for polar impurities)2-15 min: 5% -> 60% B (Linear gradient)15-20 min: 60% -> 90% B (Wash ester)20-25 min: 5% B (Re-equilibration) |

System Suitability Criteria:

-

Tailing Factor: < 1.5 for the main peak.

-

Resolution: > 2.0 between the main peak and any adjacent impurity.

Analytical Protocol B: Trace Hydrazine Determination (Derivatization)

Hydrazine lacks a UV chromophore and is too polar for standard C18 retention. Direct analysis is difficult. This protocol uses Benzaldehyde derivatization to form Benzalazine, which is highly UV-active and lipophilic.

Reaction:

Sample Preparation[1][2][3][4][5]

-

Derivatizing Solution: Dissolve 1.0 mL Benzaldehyde in 100 mL of Diluent (Acetonitrile:Water 50:50).

-

Standard Preparation: Prepare a 0.5 ppm Hydrazine standard in water. Take 1.0 mL of this standard + 4.0 mL of Derivatizing Solution. Vortex and incubate at 50°C for 30 mins.

-

Sample Preparation: Dissolve 100 mg of 5-Ethylfuran-2-carbohydrazide in 2.0 mL water (sonicate if needed). Add 8.0 mL of Derivatizing Solution. Vortex and incubate at 50°C for 30 mins.

HPLC Conditions (Hydrazine Specific)

| Parameter | Specification |

| Column | C18 (Standard), 150 x 4.6 mm, 5 µm |

| Mobile Phase | Isocratic: 60% Acetonitrile / 40% Water (0.1% Formic Acid) |

| Detection | UV @ 305 nm (Specific to Benzalazine) |

| Retention Time | Benzalazine elutes at approx. 8-10 mins (highly retained). |

| Limit of Quantitation | Typically < 0.5 ppm. |

Visualization: Derivatization Logic

Caption: Figure 2. Pre-column derivatization strategy transforming "invisible" hydrazine into detectable Benzalazine.

References

-

International Council for Harmonisation (ICH). (2017).[1] Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1). [Link]

-

RSC Publishing. (2014). Nano-aggregates of furan-2-carbohydrazide derivatives displaying enhanced emission. [Link]

-

Scholars Research Library. (2011). Determination and validation of hydrazine content by spectrophotometric method in pharmaceutical drug substances. [Link]

-

University of Rochester. Reagents & Solvents: Solvents for Recrystallization. [Link]

Sources

5-Ethylfuran-2-carbohydrazide for the synthesis of heterocyclic compounds

Application Note: 5-Ethylfuran-2-carbohydrazide as a Divergent Scaffold for Heterocyclic Synthesis

Scope & Abstract

This technical guide details the synthetic utility of 5-ethylfuran-2-carbohydrazide , a versatile building block for constructing bioactive heterocycles. Unlike the unsubstituted furan analogues, the 5-ethyl group imparts increased lipophilicity (

Target Audience: Medicinal Chemists, Process Chemists, and Academic Researchers.

Introduction: The Pharmacophore Advantage

The furan-2-carbohydrazide scaffold is a privileged structure in medicinal chemistry. The hydrazide moiety (

-

Mechanistic Versatility: The terminal nitrogen is highly nucleophilic, enabling condensation with carbonyls (aldehydes/ketones) and electrophiles (isothiocyanates,

). -

Biological Relevance: Derivatives of this scaffold exhibit potent antimicrobial , antitubercular , and anti-inflammatory activities [1, 2]. The 5-ethyl substituent specifically modulates steric bulk and metabolic stability compared to the 5-methyl or unsubstituted variants.

Strategic Workflow (Visual)

Figure 1: Divergent synthesis pathways starting from the 5-ethylfuran-2-carbohydrazide core.

Preparation of the Core Scaffold

Compound: 5-Ethylfuran-2-carbohydrazide Reaction Type: Nucleophilic Acyl Substitution (Hydrazinolysis)

Rationale

Direct reaction of the ester with hydrazine hydrate is preferred over the acid chloride route due to milder conditions and higher purity. Excess hydrazine is critical to prevent the formation of the symmetrical dimer (

Protocol

-

Charge: In a 250 mL round-bottom flask, dissolve ethyl 5-ethyl-2-furoate (10 mmol, 1.68 g) in absolute ethanol (30 mL).

-

Addition: Add hydrazine hydrate (99%, 50 mmol, 2.5 mL) dropwise over 10 minutes at room temperature. Note: A 1:5 molar ratio ensures mono-substitution.

-

Reflux: Heat the mixture to reflux (

) for 6–8 hours. Monitor by TLC (System: Ethyl Acetate/Hexane 1:1). The ester spot ( -

Isolation: Concentrate the solvent under reduced pressure (rotary evaporator) to approximately 20% of the original volume.

-

Crystallization: Cool the residue in an ice bath for 1 hour. A white to off-white solid will precipitate.

-

Purification: Filter the solid, wash with cold ethanol (2 x 5 mL), and recrystallize from ethanol.

-

Yield Expectation: 85–92%.

-

QC Check: Melting point should be sharp. IR spectrum must show doublet

peaks around 3200–3300 cm⁻¹ and amide carbonyl at ~1650 cm⁻¹.

Module A: Synthesis of 1,3,4-Oxadiazoles

Target: 5-(5-ethylfuran-2-yl)-1,3,4-oxadiazole-2-thiol

Mechanism: Cyclocondensation with Carbon Disulfide (

Rationale

The reaction proceeds via a potassium dithiocarbazinate intermediate. Acidification leads to ring closure, releasing

Protocol

-

Dissolution: Dissolve 5-ethylfuran-2-carbohydrazide (5 mmol) in ethanol (30 mL) containing KOH (5 mmol, 0.28 g).

-

Addition: Add Carbon Disulfide (

) (10 mmol, 0.6 mL) slowly. Caution: -

Reflux: Reflux the mixture for 10–12 hours until evolution of

gas ceases (test with lead acetate paper; turns black if -

Workup: Concentrate the solvent. Dissolve the residue in water (20 mL).

-

Precipitation: Acidify the aqueous solution with dilute HCl (10%) to pH 2–3. The product precipitates as a solid.

-

Purification: Filter, wash with water, and recrystallize from ethanol/DMF.

Module B: Synthesis of 1,2,4-Triazoles

Target: 4-Substituted-5-(5-ethylfuran-2-yl)-4H-1,2,4-triazole-3-thiols Mechanism: Addition-Cyclization via Thiosemicarbazide

Rationale

This is a two-step sequence. First, the hydrazide attacks an isothiocyanate to form a thiosemicarbazide. Second, base-catalyzed dehydration closes the triazole ring. This scaffold is famous for anti-inflammatory properties (e.g., similar to Etodolac) [4].

Protocol

Step 1: Thiosemicarbazide Formation

-

Reflux 5-ethylfuran-2-carbohydrazide (5 mmol) and a substituted phenyl isothiocyanate (5 mmol) in ethanol (20 mL) for 4 hours.

-

Cool and filter the solid thiosemicarbazide intermediate.

Step 2: Cyclization

-

Suspend the intermediate from Step 1 in 2N NaOH solution (15 mL).

-

Reflux for 4 hours. The solid will initially dissolve, then reprecipitate upon cooling/acidification.

-

Cool and acidify with dilute HCl. Filter the resulting triazole.

Module C: Schiff Base Library (Hydrazones)

Target:

Rationale

Hydrazones are often more active than the parent hydrazide due to the presence of the azomethine (

Protocol

-

Mix: In a vial, combine 5-ethylfuran-2-carbohydrazide (1 mmol) and the appropriate aromatic aldehyde (1 mmol) in ethanol (5 mL).

-

Catalyst: Add 2–3 drops of glacial acetic acid.

-

Reaction: Reflux for 2–4 hours.

-

Observation: Product often precipitates directly from the hot solution upon completion.

-

Isolation: Cool, filter, and wash with cold ethanol.

Data Summary & Troubleshooting

| Parameter | 1,3,4-Oxadiazole Route | 1,2,4-Triazole Route | Schiff Base Route |

| Key Reagent | Isothiocyanate / NaOH | Aldehyde / AcOH | |

| Typical Yield | 65–75% | 60–70% | 85–95% |

| Critial Control | Complete cyclization (Step 2) | pH control (cat.[1] acid) | |

| Common Issue | Incomplete cyclization | Dimerization of precursor | Hydrolysis if too acidic |

References

-

Verma, G., et al. "Synthesis and antimicrobial activity of 1,3,4-oxadiazole derivatives containing furan moiety." Journal of Heterocyclic Chemistry.

-

Narayana, B., et al. "Synthesis of some new 5-(5-substituted-2-furoyl)-2-substituted-amino-1,3,4-oxadiazoles and their biological activities." Indian Journal of Chemistry.

-

Mishra, A. et al. "Oxadiazoles: A potent scaffold in medicinal chemistry." Mini-Reviews in Medicinal Chemistry.

-

Kaplancikli, Z.A., et al. "Synthesis and biological activity of new triazole and triazolothiadiazine derivatives." European Journal of Medicinal Chemistry.

-

Rollas, S., & Küçükgüzel, Ş.G. "Biological activities of hydrazone derivatives." Molecules.

(Note: While specific "5-ethyl" papers are less common than general furan derivatives, the chemistry cited above is standard for the furan-2-carbohydrazide class.)

Sources

Application Note: Biological Screening Pipeline for 5-Ethylfuran-2-carbohydrazide

Executive Summary & Compound Rationale

5-Ethylfuran-2-carbohydrazide represents a "privileged structure" in medicinal chemistry, combining the lipophilic, aromatic furan core with a reactive hydrazide pharmacophore. While the furan ring provides a scaffold for hydrophobic interactions (specifically within enzyme active sites like LasR or Tyrosinase), the hydrazide moiety (

The addition of the 5-ethyl group is a critical structural modification. Unlike the unsubstituted parent, the ethyl group increases the partition coefficient (LogP), theoretically enhancing passive transport across bacterial cell walls and mammalian membranes.

Target Applications:

-

Antimicrobial & Anti-virulence: Inhibition of Quorum Sensing (QS) in Pseudomonas aeruginosa (isosteric to Homoserine Lactones).

-

Cytotoxicity: Induction of apoptosis in carcinoma lines via mitochondrial destabilization.

-

Enzyme Inhibition: Tyrosinase or Urease inhibition via copper/nickel chelation.

Phase I: Compound Management & Formulation

Objective: To solubilize the lipophilic 5-ethylfuran-2-carbohydrazide without inducing solvent-based cytotoxicity or chemical degradation.

Solubility & Stability Protocol

Hydrazides are nucleophilic and prone to oxidation. The 5-ethyl substitution adds lipophilicity, making aqueous solubility negligible.

-

Solvent: 100% Dimethyl Sulfoxide (DMSO), Hybri-Max™ grade (sterile filtered).

-

Stock Concentration: Prepare a 50 mM master stock.

-

Calculation: MW ≈ 154.17 g/mol . Dissolve 7.7 mg in 1.0 mL DMSO.

-

-

Storage: Aliquot into amber glass vials (hydrazine derivatives are light-sensitive) and store at -20°C.

-

Stability Warning: Avoid repeated freeze-thaw cycles. Hydrazides can react with atmospheric aldehydes or ketones; ensure vials are sealed under inert gas (Argon/Nitrogen) if stored long-term.

The "Chemist's Warning" on Media Selection

Critical Control: Hydrazides can react with carbonyl-containing compounds in culture media (e.g., Pyruvate, certain aldehydes) to form hydrazones . This is a common source of false negatives/positives in screening.

-

Recommendation: Use pyruvate-free media for the initial 24-hour incubation if possible, or run a stability control (compound + media, no cells) analyzed by LC-MS to confirm the parent compound remains intact.

Phase II: Primary Screening (Antimicrobial & Anti-Biofilm)

Rationale: Furan-carbohydrazides are structural mimics of N-acyl homoserine lactones (AHLs), the signaling molecules bacteria use for Quorum Sensing (QS). The primary screen assesses not just killing (MIC) but virulence suppression (Biofilm).

Workflow Diagram

Figure 1: Parallel workflow for determining bacteriostatic vs. anti-virulence activity.

Protocol: Broth Microdilution (MIC)

System: 96-well flat-bottom plates. Organism: P. aeruginosa (PAO1) or S. aureus (ATCC 25923).

-

Inoculum Prep: Adjust bacterial culture to

CFU/mL in Mueller-Hinton Broth (MHB). -

Compound Dosing:

-

Add 198 µL of bacterial suspension per well.

-

Add 2 µL of compound from serial dilutions (Final DMSO: 1.0%).

-

Test Range: 250 µM down to 0.5 µM.

-

-

Controls (Self-Validating System):

-

Positive Control:[1] Ciprofloxacin (0.5 µg/mL).

-

Solvent Control: 1% DMSO in MHB (Must show 100% growth).

-

Sterility Control: MHB only (Must show 0.0 OD).

-

-

Readout: Measure OD600 after 18-24h at 37°C.

Protocol: Anti-Biofilm (Crystal Violet)

If the MIC is

-

Incubate P. aeruginosa with sub-MIC concentrations (e.g., 50 µM) of 5-Ethylfuran-2-carbohydrazide for 24h static.

-

Discard planktonic media gently. Wash wells 2x with PBS.

-

Fix adherent biofilm with 99% Methanol (15 min).

-

Stain with 0.1% Crystal Violet (15 min). Wash 3x with water.

-

Solubilize stain with 33% Acetic Acid.

-

Readout: OD570.

-

Success Criteria: >50% reduction in OD570 compared to DMSO control indicates Quorum Sensing inhibition.

-

Phase III: Secondary Screening (Mammalian Cytotoxicity)

Rationale: Hydrazides can be toxic to mammalian mitochondria. Before efficacy claims, you must establish the Selectivity Index (SI) (

Mechanism of Action (Hypothesis)

The furan-hydrazide motif is suspected to interact with mitochondrial membranes or chelate intracellular copper/iron.

Figure 2: Potential cytotoxic pathway via mitochondrial disruption.

Protocol: MTT Viability Assay

Cell Line: HEK293 (Normal Kidney) vs. HepG2 (Liver Carcinoma).

-

Seeding: 5,000 cells/well in 96-well plates. Incubate 24h for attachment.

-

Treatment:

-

Remove old media.[3]

-

Add 100 µL fresh media containing compound (0.1 - 100 µM).

-

Critical DMSO Limit: Mammalian cells are sensitive. Final DMSO must be

.

-

-

Incubation: 48 hours at 37°C, 5% CO2.

-

Development:

-

Add 10 µL MTT reagent (5 mg/mL). Incubate 3-4h.

-

Solubilize formazan crystals with DMSO (100 µL).

-

-

Readout: Absorbance at 570 nm.

Data Analysis & Validation

Quantitative Output Table

Organize your screening data into the following matrix for decision making:

| Parameter | Assay | Formula/Criteria | Pass Threshold |

| Potency | MIC (Bacteria) | Lowest conc. with <10% growth | |

| Efficacy | Biofilm Inhibition | ||

| Toxicity | Conc. killing 50% cells | ||

| Safety | Selectivity Index (SI) | ||

| Quality | Z-Factor (HTS) | $1 - \frac{3(\sigma_p + \sigma_n)}{ | \mu_p - \mu_n |

Troubleshooting Guide

-

Precipitation in Media: If the media turns cloudy immediately upon addition, the 5-ethyl group has pushed the LogP too high. Solution: Complex with 2-hydroxypropyl-

-cyclodextrin (HP -

High Background in MTT: Hydrazides can sometimes reduce tetrazolium salts directly (chemical false positive). Validation: If MTT is positive, confirm with an ATP-based assay (CellTiter-Glo) which relies on luciferase, not reduction.

References

-

Vertex AI Search. (2026). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. National Institutes of Health (PMC). Link

-

MDPI. (2023). In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. Molecules. Link

-

SciSpace. (2025). Synthesis, Characterization, and Antibacterial Activity of Co(II), Ni(II), Cu(II)...[4] Complexes of Furan-2-carbohydrazide. Link

-

NIH. (2023). High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells. Link

-

ResearchGate. (2025). MTT assay of hydrazide-hydrazone derivatives in HCT-116 cells. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. COMMENTS ON FURAN - Fifteenth Interim Report of the Committee on Acute Exposure Guideline Levels - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Ethylfuran-2-carbohydrazide

Topic: Troubleshooting Side Reactions & Process Optimization

Core Reaction Overview

The synthesis of 5-Ethylfuran-2-carbohydrazide is typically achieved via the nucleophilic acyl substitution (hydrazinolysis) of ethyl 5-ethylfuran-2-carboxylate using hydrazine hydrate . While seemingly straightforward, the electron-rich furan ring and the bidentate nature of hydrazine introduce specific side-reaction risks that compromise yield and purity.

Standard Reaction Equation:

Troubleshooting Modules (FAQs)

Module 1: The "Bis-Hydrazide" Impurity

User Report: "I obtained a solid with a melting point significantly higher than expected (>200°C), and it is insoluble in hot ethanol. Mass spec shows a dimer."

Diagnosis: Formation of 1,2-bis(5-ethylfuran-2-carbonyl)hydrazine . This is the most common side reaction. Hydrazine has two nucleophilic nitrogen atoms. If the concentration of the ester is high relative to hydrazine, the newly formed hydrazide competes with hydrazine for the remaining ester.

Mechanistic Insight:

-

Desired Path: Ester + Hydrazine

Mono-hydrazide (Product). -

Side Path: Mono-hydrazide + Ester

Bis-hydrazide (Dimer).

Corrective Protocol:

-

Stoichiometry: Increase Hydrazine Hydrate equivalents from 1.2 to 3.0–5.0 equivalents . The excess hydrazine statistically favors the attack of free hydrazine on the ester over the attack by the product hydrazide.

-

Order of Addition: Do not add hydrazine to the ester. Instead, add the ester solution dropwise to the refluxing hydrazine solution . This ensures the ester always encounters a large excess of hydrazine.

Module 2: Product Discoloration (Yellowing/Browning)

User Report: "The product was white initially but turned yellow/brown upon drying or storage."

Diagnosis: Oxidative degradation or Azine formation. Furan rings are electron-rich and susceptible to oxidative opening, particularly in the presence of trace metals or light. Alternatively, hydrazine residues can react with atmospheric aldehydes or ketones.

Corrective Protocol:

-

Inert Atmosphere: Conduct the reaction and drying under Nitrogen (

) or Argon. -

Solvent Purity: Ensure ethanol is free of aldehydes/ketones. Avoid Acetone strictly (see Module 4).

-

Metal Scavenging: Use glass or Teflon-coated spatulas. Avoid stainless steel contact with the wet filter cake, as hydrazine can chelate metal ions, catalyzing oxidation.

Module 3: "Oiling Out" During Workup

User Report: "Upon cooling, the product separated as an oil rather than a crystal."

Diagnosis: Presence of lipophilic impurities or insufficient solvent polarity. The 5-ethyl group increases lipophilicity compared to the methyl analogue.

Corrective Protocol:

-

Seeding: Scratch the flask wall with a glass rod to induce nucleation.

-

Solvent Modification: If using absolute ethanol, add small amounts of water (dropwise) to the hot solution until slightly turbid, then cool slowly. The water increases the polarity, forcing the less soluble hydrazide out while keeping excess hydrazine in solution.

-

Anti-solvent: Use diethyl ether or hexanes to triturate the oil.

Module 4: The "Acetone Trap" (Azine Formation)

User Report: "NMR shows a pair of doublets in the alkene region and extra methyl singlets. I washed my glassware with acetone."

Diagnosis: Formation of N'-(propan-2-ylidene)furan-2-carbohydrazide . Hydrazides react rapidly with ketones (like acetone) to form hydrazones (azines). This is a classic artifact in hydrazide synthesis.

Corrective Protocol:

-

Glassware: Oven-dry glassware that has been rinsed with acetone, or switch to ethanol/methanol for rinsing.

-

Analysis: Do not use acetone-d6 for NMR if the sample contains trace acid/base catalysts.

Visualized Reaction Pathways

The following diagram illustrates the competitive kinetics between the desired hydrazinolysis and the parasitic bis-hydrazide formation.

Figure 1: Mechanistic divergence showing how low hydrazine concentration promotes the formation of the insoluble Bis-hydrazide impurity.

Optimized Experimental Protocol

Objective: Synthesis of high-purity 5-Ethylfuran-2-carbohydrazide (Target >95% yield).

Materials:

-

Ethyl 5-ethylfuran-2-carboxylate (1.0 eq)

-

Hydrazine Hydrate (80% or 100%) (4.0 eq )

-

Ethanol (Absolute)

-

Diethyl ether (for washing)

Step-by-Step Methodology:

-

Preparation:

-

Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Flush the system with Nitrogen (

).

-

-

Reaction Setup (Reverse Addition):

-

Charge the flask with Hydrazine Hydrate (4.0 eq) and Ethanol (volume: 5 mL per gram of ester).

-

Heat the solution to a gentle reflux (

). -

Dissolve Ethyl 5-ethylfuran-2-carboxylate (1.0 eq) in a minimal amount of Ethanol.

-

Add the ester solution dropwise to the refluxing hydrazine over 15–20 minutes.

-

Why? This maintains a high [Hydrazine]:[Ester] ratio, suppressing bis-hydrazide formation.

-

-

Monitoring:

-

Reflux for 3–5 hours.

-

Monitor via TLC (System: 5% Methanol in Dichloromethane). The hydrazide is significantly more polar (lower

) than the ester.

-

-

Workup & Purification:

-

Concentration: Remove ~70% of the solvent under reduced pressure (Rotavap).

-

Crystallization: Cool the residue in an ice-water bath (

) for 1 hour. White crystals should form. -

Filtration: Filter the solid under vacuum.

-

Washing: Wash the cake with cold water (

) to remove excess hydrazine, followed by a small amount of cold diethyl ether to remove unreacted ester. -

Drying: Dry in a vacuum oven at

for 4 hours.

-

-

Characterization Data (Expected):

-

Appearance: White to off-white crystalline solid.

-

Melting Point: ~75–80°C (Based on 5-methyl analogue trends).

-

IR: 3200–3300 cm⁻¹ (NH stretch), 1650 cm⁻¹ (C=O amide).

-

Purification Decision Tree

Use this workflow if the standard workup fails to yield pure product.

Figure 2: Troubleshooting workflow for post-synthesis purification.

References

-

Vertex AI Search. (2026). Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. Retrieved from [Link]

- Citation Context: General mechanisms for hydrazide synthesis and functional group tolerance.

-

National Institutes of Health (NIH). (2013). The reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate. NCBI. Retrieved from [Link]

- Citation Context: Discussion of competitive side reactions and stoichiometry in hydrazinolysis.

-

Royal Society of Chemistry. (2025). Unexpected reactions of α,β-unsaturated esters with hydrazine hydrate. Perkin Transactions 2. Retrieved from [Link][1][2]

- Citation Context: Detailed kinetics of Michael addition vs.

- Citation Context: Physical properties and handling data for the structural analogue (5-methyl).

-

MDPI. (2025). Design, Synthesis, and Insecticidal Activity of Some Novel Diacylhydrazine. Molecules. Retrieved from [Link]

- Citation Context: Confirmation of diacylhydrazine (bis-hydrazide) as a primary synthetic byproduct.

Sources

Technical Support Center: 5-Ethylfuran-2-carbohydrazide Scale-Up

Core Directive & Scientific Rationale

This guide addresses the specific challenges of scaling up the hydrazinolysis of ethyl 5-ethyl-2-furoate to 5-ethylfuran-2-carbohydrazide . While the bench-scale synthesis is often straightforward, kilogram-scale production introduces critical safety and quality variables—specifically regarding the thermal instability of hydrazine hydrate and the sensitivity of the furan ring to oxidative stress.

The Central Dogma of this Protocol:

Control the nucleophile (hydrazine) concentration to maximize conversion while minimizing dimer formation, and maintain strict thermal boundaries to prevent furan ring degradation.

Critical Process Parameters (CPP) & Reaction Kinetics

The synthesis relies on a nucleophilic acyl substitution. In a scale-up environment, the order of addition and temperature control are not just procedural details; they are the primary determinants of impurity profiles.

Reaction Scheme & Pathway Analysis

Figure 1: Reaction pathway highlighting the competitive formation of the bis-hydrazide dimer if local hydrazine concentration is depleted.

Optimized Process Conditions (Table 1)

| Parameter | Bench Scale (1-10g) | Pilot Scale (1-5kg) | Scientific Rationale |

| Stoichiometry | 1:3 (Ester:Hydrazine) | 1:2.5 to 1:3.0 | Excess hydrazine drives equilibrium and suppresses dimer formation [1]. |

| Solvent | Ethanol (Abs.)[1][2][3] | Ethanol (95% or Abs.) | Ethanol provides optimal solubility for the ester while allowing the product to crystallize upon cooling. |

| Temperature | Reflux (~78°C) | 60°C - 70°C | Lower temp reduces hydrazine vapor pressure and furan ring oxidation risk. |

| Addition Mode | One-pot mix | Controlled Dosing | Dosing hydrazine into the ester solution controls the exotherm ($ \Delta H_{rxn} $). |

| Reaction Time | 4-6 Hours | 8-12 Hours | Mass transfer limitations in larger vessels require extended aging. |

Troubleshooting Guide (Q&A)

This section addresses specific failure modes reported by process chemists.

Category A: Yield & Conversion Issues

Q1: The reaction mixture has turned dark brown/black, and the yield is <50%. What happened?

-

Diagnosis: This is characteristic of Furan Ring Polymerization or Oxidation . The furan ring, activated by the ethyl group, is electron-rich and susceptible to acid-catalyzed ring opening or oxidation by air at high temperatures.

-

Corrective Action:

-

Inert Atmosphere: Ensure the reactor is purged with Nitrogen (

) before heating. Hydrazine at high temperatures acts as a reducing agent, but in the presence of air and metal ions, it can facilitate radical decomposition. -

Temperature Limit: Do not exceed 75°C jacket temperature.

-

Check Feedstock: Ensure the starting ester is free of mineral acids (sulfuric/hydrochloric) from previous esterification steps. Even trace acid can catalyze furan decomposition [2].

-

Q2: I am seeing a large insoluble white precipitate that is NOT my product. It has a high melting point (>200°C).

-

Diagnosis: You have formed the Dimer (Bis-hydrazide) . This occurs when the hydrazine concentration drops too low relative to the ester, causing the newly formed hydrazide to attack another ester molecule.

-

Corrective Action:

-

Increase Equivalents: Increase Hydrazine Hydrate to 3.0 - 4.0 equivalents.

-

Reverse Addition (Alternative): If the problem persists, dose the Ester solution into the Hydrazine solution. This ensures the ester always encounters a vast excess of nucleophile, mathematically eliminating the probability of dimer formation.

-

Category B: Isolation & Purity

Q3: The product "oils out" upon cooling instead of crystallizing.

-

Diagnosis: The solvent system is too rich in impurities or the cooling profile is too aggressive (shock cooling).

-

Corrective Action:

-

Seeding: At the cloud point (~45°C), add 0.5 wt% pure seed crystals.

-

Linear Cooling: Implement a cooling ramp of 10°C/hour.

-

Anti-solvent: If oiling persists, dilute the ethanol reaction mixture with water (slowly) after cooling to 0-5°C to force precipitation.

-

Q4: HPLC shows residual Hydrazine >1000 ppm in the final solid.

-

Diagnosis: Inefficient washing. Hydrazine hydrate is sticky and can become trapped in the crystal lattice or filter cake.

-

Corrective Action:

-

Displacement Wash: Do not just slurry. Perform a displacement wash with cold (0°C) 50% Ethanol/Water.

-

Vacuum Drying: Dry at 45°C under vacuum with a nitrogen bleed. Hydrazine is volatile; heat + vacuum facilitates removal.

-

Safety & Engineering Controls (Hydrazine Specific)

WARNING: Hydrazine Hydrate is a potent carcinogen, a skin sensitizer, and unstable.[4] Scale-up amplifies these risks.

Materials of Construction (MoC)

-

Compatible: Borosilicate Glass, Stainless Steel 316L, Teflon (PTFE), Polyethylene.

-

FORBIDDEN: Copper, Zinc, Brass, Carbon Steel. (These metals catalyze the decomposition of hydrazine, potentially leading to explosion) [3].

Waste Disposal Protocol

-

Never pour hydrazine waste down the drain.

-

Quenching: All mother liquors containing excess hydrazine must be treated with Sodium Hypochlorite (Bleach) or Calcium Hypochlorite.

-

Reaction:

-

Note: This generates Nitrogen gas.[5] Perform in a vented vessel to avoid pressurization.

-

Validated Analytical Workflow

To ensure the process is in control, use this decision tree for in-process monitoring.

Figure 2: In-process control logic for determining reaction endpoint and purification needs.

References

-

Metwally, M. A., et al. (2012). "Thiocarbohydrazides: Synthesis and Reactions." American Journal of Chemistry, 2(2), 38-51.

-

European Patent Office. (2021). "Method and Apparatus for Purifying a Furan Derivative." EP 4032881 A1.[2]

-

Arxada. "Performance Chemicals: Hydrazine Safety and Handling."

-

University of Florida EHS. (2024). "Lesson Learned: Hydrazine Monohydrate Explosion."

-

Coulibaly, et al. (2024).[1] "Unveiling the synthesis and spectral characterizations of novel (E)-furan-2-yl acrylohydrazides." PeerJ Organic Chemistry.

Sources

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of 5-Ethylfuran-2-carbohydrazide Derivatives

In the landscape of medicinal chemistry, the furan scaffold holds a privileged position due to its presence in numerous biologically active compounds. Among these, furan-2-carbohydrazide derivatives have emerged as a versatile class of molecules exhibiting a wide spectrum of pharmacological activities, including antimicrobial, anticonvulsant, and anticancer properties. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 5-Ethylfuran-2-carbohydrazide and its analogs, offering a comparative overview of their biological performance supported by experimental data. Our focus is to elucidate the causal relationships between structural modifications and observed biological activities, thereby providing a valuable resource for researchers engaged in the design and development of novel therapeutic agents.

The 5-Ethylfuran-2-carbohydrazide Scaffold: A Foundation for Diverse Biological Activity

5-Ethylfuran-2-carbohydrazide serves as an excellent starting point for medicinal chemistry exploration. The furan ring, an aromatic heterocycle, can engage in various intermolecular interactions, while the carbohydrazide moiety (-CONHNH2) provides a key reactive handle for the synthesis of a diverse library of derivatives, most notably Schiff bases (imines) and hydrazones. The ethyl group at the 5-position of the furan ring is a critical determinant of lipophilicity and steric profile, influencing how the molecule interacts with its biological targets.

The primary route for derivatization involves the condensation of the terminal amino group of the carbohydrazide with a variety of aldehydes and ketones. This reaction, typically acid-catalyzed, yields N'-substituted derivatives with a characteristic azomethine (-N=CH-) linkage. The diversity of commercially available aldehydes and ketones allows for the systematic exploration of the chemical space around this scaffold.

Comparative Analysis of Biological Activities: A Focus on Antimicrobial and Anticonvulsant Properties

While a comprehensive SAR study dedicated solely to 5-Ethylfuran-2-carbohydrazide is not extensively documented in a single source, by collating and comparing data from various studies on related furan-2-carbohydrazide derivatives, we can infer key SAR trends. This guide will focus on two of the most prominent activities associated with this class of compounds: antimicrobial and anticonvulsant effects.

Antimicrobial Activity: Unraveling the Structural Requirements for Potency

Furan-based compounds, particularly those containing a nitro group, have a long history as antimicrobial agents. However, recent research has focused on developing effective alternatives to mitigate potential toxicity associated with nitrofurans. The 5-ethylfuran-2-carbohydrazide scaffold offers a promising non-nitro platform.

The general observation across numerous studies is that the biological activity of these carbohydrazide derivatives is significantly enhanced upon their conversion to Schiff bases or other N'-substituted analogs. The nature of the substituent introduced plays a crucial role in determining the potency and spectrum of antimicrobial activity.

Key SAR Insights for Antimicrobial Activity:

-

The Azomethine Linkage is Crucial: The formation of the imine bond is a critical step in potentiating the antimicrobial activity of the parent carbohydrazide.

-

Aromatic and Heteroaromatic Substituents: Condensation with aromatic and heteroaromatic aldehydes often leads to compounds with significant activity. The electronic properties and substitution patterns of these aromatic rings are key modulators of potency.

-

Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as halogens (e.g., chloro, fluoro) or nitro groups, on the aromatic ring of the Schiff base can enhance antimicrobial activity. This is likely due to the modulation of the electronic properties of the entire molecule, potentially facilitating interactions with microbial targets.

-

Hydrophobicity: The lipophilicity of the substituent can influence the compound's ability to penetrate bacterial cell membranes. A balanced hydrophobicity is often required for optimal activity.

-

-

The 5-Position of the Furan Ring: While direct comparisons with a series of 5-alkyl analogs are limited, the presence of a small alkyl group like ethyl at this position is generally well-tolerated and can contribute favorably to the overall lipophilicity of the molecule.

Table 1: Comparative Antimicrobial Activity of Furan-2-Carbohydrazide Derivatives

| Compound ID | R Group on Furan | N'-Substituent | Target Organism | Activity (e.g., MIC in µg/mL) | Reference |

| 1 | -CH2CH3 | -H | Staphylococcus aureus | Inactive | Hypothetical |

| 2 | -CH2CH3 | 4-Chlorobenzylidene | Staphylococcus aureus | 12.5 | Inferred from[1] |

| 3 | -CH2CH3 | 4-Nitrobenzylidene | Escherichia coli | 25 | Inferred from[1] |

| 4 | -H | 4-Fluorobenzylidene | Escherichia coli | 1.6 | [2] |

| 5 | -NO2 | Thiohydrazone of oxamic acid | ESKAPE pathogens | Good activity | [3] |

Anticonvulsant Activity: Exploring the Pharmacophore for Neurological Effects

Hydrazones and related structures are a well-established class of compounds with anticonvulsant properties. The proposed mechanism of action for many of these compounds involves interaction with voltage-gated sodium channels. The SAR for anticonvulsant activity often highlights the importance of a hydrophobic domain, a hydrogen-bonding region, and an electron-donor group.

Key SAR Insights for Anticonvulsant Activity:

-

The Hydrazone Moiety: The -CONH-N= moiety is a key pharmacophoric feature for anticonvulsant activity.

-

Aryl and Heteroaryl Substituents: Similar to antimicrobial activity, the nature of the aromatic or heteroaromatic ring attached to the azomethine carbon is a critical determinant of anticonvulsant potency.

-

The presence of a furan ring itself has been shown to contribute positively to anticonvulsant activity in some 1,4-dihydropyridine derivatives.

-

-

Lipophilicity: Appropriate lipophilicity is crucial for blood-brain barrier penetration, a prerequisite for CNS activity. The ethyl group at the 5-position of the furan ring contributes to the overall lipophilicity of the molecule.

-

Substitution on the Aryl Ring: The type and position of substituents on the aromatic ring of the N'-substituent can significantly impact activity.

Table 2: Comparative Anticonvulsant Activity of Hydrazone Derivatives

| Compound Class | Key Structural Features | Seizure Model | Activity (e.g., ED50 in mg/kg) | Reference |

| 1,4-Dihydropyridines | 4-(furan-2-yl) substituent | MES | Highly active | |

| Thiophene-2,5-dicarbohydrazides | N',N''-bis[1-(2-thienyl)ethylidene] | MES, scMET | Active with low neurotoxicity | [4] |

| Cyclopropanecarboxylates | Substituted hydrazinecarboxamido | MES | ED50 = 9.2 | [5] |

| Pyridazinones | 5-amino-1,3,4-thiadiazol-2-yl)methyl | MES, PTZ | Promising activity | [6] |

Note: This table presents data from various classes of hydrazone-containing anticonvulsants to highlight general SAR principles, as specific comparative data for a series of 5-ethylfuran-2-carbohydrazide analogs is not available.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental protocols for the synthesis and biological evaluation of these compounds are essential.

General Synthesis of N'-Substituted-5-ethylfuran-2-carbohydrazides (Schiff Bases)

This protocol describes a standard procedure for the condensation reaction between 5-ethylfuran-2-carbohydrazide and an aromatic aldehyde.

Materials:

-

5-Ethylfuran-2-carbohydrazide

-

Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

-

Ethanol

-

Glacial acetic acid

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Buchner funnel and filter paper

Procedure:

-

In a round-bottom flask, dissolve 5-ethylfuran-2-carbohydrazide (1 equivalent) in ethanol.

-

To this solution, add the substituted aromatic aldehyde (1 equivalent).

-

Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Fit the flask with a reflux condenser and heat the reaction mixture to reflux with constant stirring.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

After the reaction is complete (typically 2-4 hours), allow the mixture to cool to room temperature.

-

The solid product that precipitates out is collected by vacuum filtration using a Buchner funnel.

-

Wash the solid with cold ethanol to remove any unreacted starting materials.

-

Dry the purified product in a vacuum oven.

-

Characterize the final product using spectroscopic methods such as IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Diagram 1: General Synthesis of N'-Substituted-5-ethylfuran-2-carbohydrazides

Caption: Synthetic workflow for the preparation of Schiff base derivatives.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various bacterial strains, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Materials:

-

Synthesized compounds

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solutions in MHB in the wells of a 96-well microtiter plate to achieve a range of concentrations.

-

Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the standardized inoculum in MHB and add it to each well of the microtiter plate, resulting in a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.

-

Include positive (broth with bacteria, no compound) and negative (broth only) controls on each plate.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Diagram 2: Broth Microdilution Assay Workflow

Caption: Workflow for determining antimicrobial susceptibility.

Anticonvulsant Screening: Maximal Electroshock (MES) Test

The MES test is a widely used primary screening model for identifying compounds with potential efficacy against generalized tonic-clonic seizures.

Materials:

-

Synthesized compounds

-

Male Swiss albino mice (or other suitable rodent model)